Home > Products > Screening Compounds P106777 > 5-methoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide
5-methoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide -

5-methoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide

Catalog Number: EVT-5023719
CAS Number:
Molecular Formula: C18H17NO3
Molecular Weight: 295.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

  • Compound Description: SR144528 is a cannabinoid CB2 antagonist with subnanomolar affinity. Research on this compound focuses on understanding its binding site interactions and identifying the primary interaction site at CB2. Studies have shown that the amide functional group of SR144528 is crucial for its affinity and efficacy, suggesting its involvement in binding interactions. []
  • Relevance: Both SR144528 and the target compound, 5-methoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide, share the presence of an amide functional group (-C(O)NH-) as a key structural feature. This suggests that the target compound could also potentially engage in binding interactions through its amide group, similar to SR144528. []

Indomethacin [1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid]

  • Relevance: Indomethacin shares a structural resemblance with 5-methoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide, particularly in the presence of the 5-methoxy-2-methylindole moiety. This suggests that the target compound might possess some anti-inflammatory properties. [, ]
  • Compound Description: DP-155 is a lecithin derivative of Indomethacin designed to overcome the limitations of Indomethacin, such as gastrointestinal and renal toxicity. It has shown similar efficacy in reducing brain amyloid β in an Alzheimer's disease model with significantly lower toxicity. [, ]
  • Relevance: DP-155 is structurally related to 5-methoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide due to the presence of the Indomethacin moiety within its structure. The target compound shares structural similarities with Indomethacin, suggesting that it might also be further modified to improve its safety profile while retaining its potential therapeutic effects. [, ]

2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide

  • Compound Description: This compound is a neutral amide derivative of Indomethacin and a potent and selective cyclooxygenase-2 (COX-2) inhibitor. Unlike Indomethacin, it is nonulcerogenic in rats but exhibits instability in rat and human microsomes due to extensive P450 3A4/2D6-mediated metabolism. []
  • Relevance: This Indomethacin derivative, like 5-methoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide, incorporates a substituted phenyl ring linked to the core structure through an amide bond. This structural similarity suggests that modifications to the amide substituent of the target compound could be explored to potentially influence its metabolic stability and pharmacological properties. []

Sah 58-035 [3-[Decyldimethylsilyl]-N-[2-(4-methylphenyl)-1-phenylethyl] propanamide]

  • Compound Description: Sah 58-035 is a prototypical inhibitor of acyl-cholesterolacyl-transferase (ACAT). It has been found to act as an agonist of estrogen receptors (ERα and ERβ) and exhibits structural similarities with both ER ligands and the antiestrogen ICI 164,384. []
  • Relevance: Although structurally different in their core structures, Sah 58-035 and 5-methoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide share a common motif: a substituted phenyl ring attached to an alkyl chain that further connects to an amide group. This similarity highlights the significance of the amide substituent and its potential influence on the activity of the target compound, potentially at receptors other than ERs. []

2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide

  • Compound Description: This compound is an anti-inflammatory agent. []
  • Relevance: Although the core structure differs, both 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide and the target compound, 5-methoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide, share a common structural feature: a substituted phenyl ring linked to an amide group. This similarity suggests that the target compound might also possess some anti-inflammatory activity. []

1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b)

  • Compound Description: This compound is a sigma receptor agonist with potential antidepressant-like activity. It demonstrated reduced sleeping time, faster recovery from coma, and antidepressant-like effects in the forced-swimming test in mice. []
  • Relevance: While structurally distinct, both 34b and 5-methoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide share a common motif of a substituted phenyl ring. This suggests that modifications incorporating a piperazine ring, similar to 34b, could be explored to potentially introduce sigma receptor agonistic activity to analogs of the target compound. []

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A)

  • Compound Description: SSR125543A is a potent and selective corticotropin-releasing factor (CRF)(1) receptor antagonist. It exhibited anxiolytic-like activity in models of inescapable stress and antidepressant-like effects in rodent models. [, ]
  • Relevance: While structurally different, both SSR125543A and 5-methoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide contain a substituted phenyl ring as a common structural feature. This structural aspect might contribute to their interaction with biological targets, although the specific targets and mechanisms of action differ between the two compounds. [, ]

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (38p, ZENECA ZD3523)

  • Compound Description: 38p is a potent and orally active leukotriene receptor antagonist. It displays high affinity for LTD4 receptors and effectively inhibits LTD4-induced bronchoconstriction in guinea pigs. []
  • Relevance: While structurally different, both 38p and 5-methoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide share the presence of a substituted phenyl ring and an amide group. The specific substitutions and their positions within the molecule may contribute to differences in their pharmacological profiles. []

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825)

  • Compound Description: Dasatinib is a potent pan-Src kinase inhibitor with demonstrated efficacy in inhibiting proinflammatory cytokine IL-2 and reducing TNF levels in murine models of inflammation. []
  • Relevance: While structurally distinct, both Dasatinib and 5-methoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide incorporate a substituted phenyl ring within their structure. This suggests that modifications to the phenyl ring, similar to those in Dasatinib, could be explored in analogs of the target compound to potentially influence their interaction with kinases or other biological targets. []

Properties

Product Name

5-methoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide

IUPAC Name

5-methoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

InChI

InChI=1S/C18H17NO3/c1-11-4-6-13(7-5-11)19-18(20)17-12(2)22-16-9-8-14(21-3)10-15(16)17/h4-10H,1-3H3,(H,19,20)

InChI Key

FULDQJVCKPLADE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.